molecular formula C7H4ClNO3S B1368139 3-Chlorobenzene-1-sulfonyl isocyanate CAS No. 68984-05-4

3-Chlorobenzene-1-sulfonyl isocyanate

Cat. No. B1368139
CAS No.: 68984-05-4
M. Wt: 217.63 g/mol
InChI Key: BUFPYFZTTSMGCN-UHFFFAOYSA-N
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Patent
US05606063

Procedure details

5,7-Dichloro-4-[3-chlorobenzenesulfonimide]-1,4-dihydroquinoline-2-carboxylic acid, methyl ester ##STR30## Combine oxalyl chloride (25mL) and 3-chlorobenzenesulfonamide (4.3g, 23mmol) and reflux overnight. Remove oxalyl chloride in vacuo and combine the resulting residue with o-dichlorobenzene (25mL) and reflux. Evaporate the solvent in vacuo to distill to give [3-chlorobenzenesulfonyl]isocyanate (2g, 40%); bp 92°-5° C.
[Compound]
Name
5,7-Dichloro-4-[3-chlorobenzenesulfonimide]-1,4-dihydroquinoline-2-carboxylic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[C:2](Cl)=[O:3].[Cl:7][C:8]1[CH:9]=[C:10]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1>ClC1C=CC=CC=1Cl>[Cl:7][C:8]1[CH:9]=[C:10]([S:14]([N:17]=[C:2]=[O:3])(=[O:15])=[O:16])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
5,7-Dichloro-4-[3-chlorobenzenesulfonimide]-1,4-dihydroquinoline-2-carboxylic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
DISTILLATION
Type
DISTILLATION
Details
to distill

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)S(=O)(=O)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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